methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 303995-98-4
VCID: VC6386257
InChI: InChI=1S/C14H12F3N3O5/c1-23-11(21)7-10-12(13(22)24-2)18-19-20(10)8-3-5-9(6-4-8)25-14(15,16)17/h3-6H,7H2,1-2H3
SMILES: COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC
Molecular Formula: C14H12F3N3O5
Molecular Weight: 359.261

methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate

CAS No.: 303995-98-4

Cat. No.: VC6386257

Molecular Formula: C14H12F3N3O5

Molecular Weight: 359.261

* For research use only. Not for human or veterinary use.

methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate - 303995-98-4

Specification

CAS No. 303995-98-4
Molecular Formula C14H12F3N3O5
Molecular Weight 359.261
IUPAC Name methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylate
Standard InChI InChI=1S/C14H12F3N3O5/c1-23-11(21)7-10-12(13(22)24-2)18-19-20(10)8-3-5-9(6-4-8)25-14(15,16)17/h3-6H,7H2,1-2H3
Standard InChI Key LDWGFZRAXVZQOX-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms. Positioned at the 1- and 4-positions of the triazole are two critical substituents:

  • 4-(Trifluoromethoxy)phenyl group: Aromatic ring substituted with a trifluoromethoxy (-OCF3_3) group at the para position, enhancing lipophilicity and metabolic stability.

  • Methoxy-oxoethyl side chain: A two-carbon chain terminating in a methoxy carbonyl group (-COOCH3_3), contributing to electron-withdrawing effects and potential hydrogen-bonding interactions .

  • Methyl carboxylate: A methyl ester (-COOCH3_3) at the 4-position, which may serve as a prodrug moiety or influence solubility.

The SMILES notation COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC encapsulates this arrangement, while the InChIKey LDWGFZRAXVZQOX-UHFFFAOYSA-N provides a unique identifier for database referencing.

Table 1: Key Structural and Molecular Data

PropertyValueSource
CAS No.303995-98-4
Molecular FormulaC14H12F3N3O5\text{C}_{14}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{5}
Molecular Weight359.26 g/mol
IUPAC NameMethyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylate
XLogP31.9 (estimated)

Synthesis and Manufacturing

Click Chemistry Approaches

The synthesis of 1,2,3-triazoles typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For this compound, the reaction likely involves:

  • Azide precursor: 4-(Trifluoromethoxy)phenyl azide.

  • Alkyne component: A propiolate derivative bearing the methoxy-oxoethyl and methyl carboxylate groups.

The Cu(I) catalyst facilitates regioselective formation of the 1,4-disubstituted triazole, ensuring high yield and purity . Post-synthetic modifications, such as ester hydrolysis, could yield derivatives like 5-(carboxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 439095-12-2), as evidenced by related compounds .

Challenges and Optimization

  • Regioselectivity: While CuAAC ensures 1,4-selectivity, competing pathways may require ligand optimization .

  • Fluorine handling: The trifluoromethoxy group demands anhydrous conditions to prevent hydrolysis.

  • Yield data: Although unreported for this compound, analogous triazoles achieve yields of 70–85% under optimized conditions .

Physicochemical Properties

Stability and Solubility

The trifluoromethoxy group imparts high thermal and oxidative stability, while the ester groups may reduce aqueous solubility. Key properties include:

  • Melting point: Unreported for this compound, but a trifluoromethyl analog (CAS: 303995-96-2) melts at 46–48°C .

  • LogP: Estimated at 1.9, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

Table 2: Comparative Properties of Structural Analogs

Compound (CAS)Molecular FormulaMolecular WeightMelting PointLogP
303995-98-4 (Target)C14H12F3N3O5\text{C}_{14}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{5}359.26N/A1.9
303995-96-2 (Trifluoromethyl)C14H12F3N3O4\text{C}_{14}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{4}343.2646–48°C2.1
439095-12-2 (Carboxylic Acid)C12H8F3N3O5\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{5}331.21189–190°C0.8

Future Research Directions

  • Bioactivity profiling: Screening for AChE, antimicrobial, and anticancer activity.

  • Prodrug development: Hydrolysis of the methyl ester to enhance solubility .

  • Synthetic optimization: Exploring photocatalyzed or microwave-assisted routes for greener synthesis .

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